In-Depth Technical Guide: Synthesis, Physicochemical Profiling, and Applications of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS 1040691-16-4)
In-Depth Technical Guide: Synthesis, Physicochemical Profiling, and Applications of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS 1040691-16-4)
Executive Summary
In the landscape of modern drug discovery and combinatorial chemistry, the strategic selection of molecular building blocks dictates the success of downstream structure-activity relationship (SAR) campaigns. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS 1040691-16-4) is a highly specialized secondary amine intermediate. By combining a lipophilic membrane-anchoring domain with a hydrophilic, PEG-like solubilizing ether chain, this compound serves as a versatile pharmacophore scaffold.
This whitepaper provides an authoritative guide on the structural rationale, physicochemical properties, and a self-validating synthetic methodology for this critical intermediate, designed specifically for researchers and drug development professionals.
Structural Rationale and Pharmacophore Mapping
The utility of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline lies in its dual-domain architecture, which allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of target active pharmaceutical ingredients (APIs).
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The 4-Butoxybenzyl Domain: The para-butoxy substitution on the benzyl ring acts as a highly lipophilic anchor. In target binding, this flexible alkyl chain can penetrate deep, hydrophobic binding pockets (such as those found in specific GPCRs or kinase allosteric sites), while the benzyl ring facilitates
stacking interactions. -
The 2-(2-ethoxyethoxy) Domain: Positioned ortho on the aniline core, this di-ether chain functions as a miniature polyethylene glycol (PEG) unit. It introduces critical hydrogen-bond acceptors that coordinate with water molecules, forming a hydration shell that offsets the extreme lipophilicity of the butoxybenzyl group, thereby preventing compound aggregation in aqueous assays.
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The Secondary Amine Core: Acting as the central hinge, the secondary amine provides a vector for further functionalization (e.g., acylation to form amides, or further alkylation to tertiary amines) and serves as a vital hydrogen-bond donor.
Pharmacophore mapping and physicochemical contributions of the structural motifs.
Physicochemical Profiling
Understanding the quantitative metrics of this intermediate is crucial for predicting its behavior in biological assays and subsequent synthetic steps. The data below highlights its compliance with Lipinski's Rule of Five, making it an ideal precursor for orally bioavailable drugs.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline | Standardized IUPAC nomenclature for IP tracking. |
| CAS Number | 1040691-16-4 | Unique registry identifier for global procurement [1]. |
| Molecular Formula | C₂₁H₂₉NO₃ | Establishes the exact atomic composition. |
| Molecular Weight | 343.47 g/mol | MW < 500 g/mol ; ensures the final API has room for added mass while remaining orally bioavailable. |
| Estimated LogP | ~4.2 | High lipophilicity driven by the butoxy chain; ensures excellent passive membrane permeability. |
| H-Bond Donors | 1 | The secondary amine allows for specific target interactions without overly restricting desolvation. |
| H-Bond Acceptors | 4 | The ether oxygens enhance aqueous solubility and metabolic stability. |
| Rotatable Bonds | 11 | High flexibility allows for "induced-fit" binding conformations within complex protein targets. |
Synthetic Methodology: Self-Validating Reductive Amination
The most efficient, robust, and scalable method to synthesize N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is via the reductive amination of 4-butoxybenzaldehyde [2] with 2-(2-ethoxyethoxy)aniline [3].
To ensure trustworthiness and high yield, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The causality behind this choice is critical: unlike Sodium Borohydride (NaBH₄), NaBH(OAc)₃ is a mild reducing agent that will not reduce the starting aldehyde directly. It selectively reduces the protonated imine intermediate, preventing the formation of unwanted 4-butoxybenzyl alcohol byproducts [4].
Step-by-Step Protocol
Reagents Required:
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4-Butoxybenzaldehyde (1.0 equiv, ~0.5 M)
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2-(2-ethoxyethoxy)aniline (1.05 equiv)
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Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
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Glacial Acetic Acid (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE)
Workflow & Self-Validation Mechanisms:
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Imine Formation (Reaction Initiation):
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Action: Dissolve 4-butoxybenzaldehyde and 2-(2-ethoxyethoxy)aniline in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid. Stir at room temperature for 1–2 hours.
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Causality: Acetic acid acts as an acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic aniline.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The disappearance of the UV-active aldehyde spot and the emergence of a new, less polar Schiff base (imine) spot confirms the reaction is ready for the next phase.
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Selective Reduction:
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Action: Add NaBH(OAc)₃ portion-wise to the stirring solution at 0 °C, then allow it to warm to room temperature. Stir for 12 hours.
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Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas. The triacetoxy ligands withdraw electron density from the boron, making the hydride less reactive and perfectly tuned to only attack the highly electrophilic protonated imine.
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Self-Validation: Perform a Ninhydrin stain on the TLC plate. The primary aniline starting material will stain differently (often a deep brown/purple) compared to the newly formed secondary amine product, which typically resists strong staining or appears faint pink, validating the complete conversion of the imine.
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Quenching and Phase Separation:
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: The basic bicarbonate neutralizes the acetic acid and decomposes any unreacted hydride. Shifting the pH to 8 ensures the secondary amine product is fully deprotonated (free base form), forcing it to partition entirely into the organic layer while the boron salts wash away in the aqueous phase.
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Reductive amination pathway for synthesizing the target compound.
Analytical Validation and Quality Control
To guarantee the structural integrity of the synthesized batch before deploying it into high-throughput screening libraries or API synthesis, the following analytical suite must be executed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the exact mass. The positive electrospray ionization (ESI+) spectrum should display a dominant
peak at m/z 344.2. -
¹H NMR (400 MHz, CDCl₃): Crucial for confirming the linkage. Look for the distinct singlet integrating to 2 protons around
4.2–4.4 ppm, which corresponds to the benzylic bridging the two aromatic systems. The broad singlet (~ 4.0 ppm) integrating to 1 proton will confirm the presence of the secondary amine ( ). -
HPLC Purity: A reverse-phase C18 column using a water/acetonitrile gradient (with 0.1% TFA) should yield a single sharp peak with >98% Area Under Curve (AUC), confirming the absence of over-reduced alcohol or unreacted aniline.
Applications in Drug Development
N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is not an end-product but a highly sophisticated privileged scaffold .
Combinatorial Library Generation: Because secondary amines are excellent nucleophiles, this compound is frequently utilized in parallel synthesis arrays. It can be reacted with various sulfonyl chlorides, acid chlorides, or isocyanates to generate sulfonamides, amides, and ureas, respectively. The resulting libraries possess high structural diversity while maintaining a consistent, drug-like physicochemical core.
Targeted Kinase and GPCR Inhibitors: The specific spatial arrangement of the para-butoxy group and the ortho-ethoxyethoxy group mimics the binding modalities of several known antipsychotic and analgesic pharmacophores. The hydrophobic tail anchors the molecule in deep receptor clefts, while the ether chain extends toward the solvent-exposed regions, improving the pharmacokinetic (PK) half-life of the resulting drug candidate.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]
